molecular formula C19H17N3O5 B3976342 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide

Cat. No.: B3976342
M. Wt: 367.4 g/mol
InChI Key: YWWBSUZTIQZRSR-UHFFFAOYSA-N
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Description

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Properties

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-11(13-7-4-3-5-8-13)20-17(23)12(2)21-18(24)14-9-6-10-15(22(26)27)16(14)19(21)25/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWBSUZTIQZRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202027
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide typically involves multiple steps:

    Formation of the Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, which involves treating the isoindoline derivative with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through an amide bond formation. This can be done by reacting the nitroisoindoline derivative with 1-phenylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide linkage. Common reagents for these reactions include nucleophiles like amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored. Researchers can study its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound can be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide depends on its specific application. In a biological context, the compound may exert its effects by interacting with specific enzymes or receptors. The nitro group and the isoindoline moiety could play crucial roles in binding to molecular targets and modulating their activity. Further studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenylethyl)propanamide: Similar structure but with a different phenylethyl group.

    2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)butanamide: Similar structure but with a different alkyl chain length.

Uniqueness

The uniqueness of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide lies in its specific combination of functional groups and structural features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide
Reactant of Route 2
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2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide

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